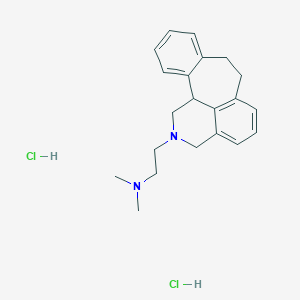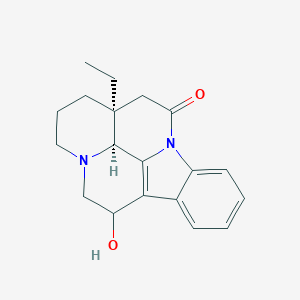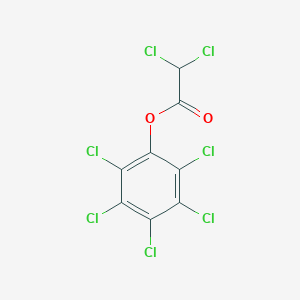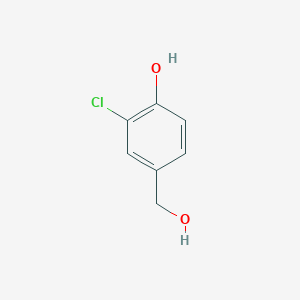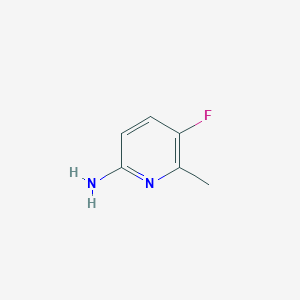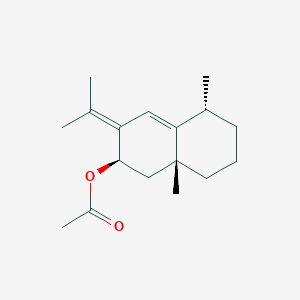
锶二钴镧三氧
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)” is also known as Lanthanum Strontium Cobaltite (LSC). It is used for fuel cell cathode applications and is usually in ratios of La0.6Sr0.4CoO3 or La0.8Sr0.2CoO3 . This compound exhibits diverse properties and holds immense potential for scientific research, enabling advancements in fields like catalysis, energy storage, and magnetic materials.
Synthesis Analysis
Lanthanum Strontium Cobaltite (LSC) is synthesized by the chemical co-precipitation method . The process involves decorating SrCO3 nanoparticles using the infiltration method .Molecular Structure Analysis
The structure of LSC is a simple cubic perovskite structure with a symmetric BO6 octahedral network . The 3D bond valence sum calculation of the LSCF2882 structure suggests a reduction in oxygen ion conduction barrier energy .Chemical Reactions Analysis
LSC is a highly active bifunctional catalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in solid-oxide fuel cells (SOCs) . The oxygen surface exchange (kchem) and diffusion (Dchem) coefficients of LSCF2882 determined by electrical conductivity relaxation are consistently remarkably higher by >2 and 20 times compared to those of LSCF6428 at 700 °C .Physical And Chemical Properties Analysis
LSC is a black powder with a molecular weight of 235.58 and a melting point of >400 °C . The crystallite size of nanoparticles was examined in the range of 21–25 nm .科学研究应用
Solid Oxide Fuel Cells (SOFCs)
LSCO is widely used as a cathode material in SOFCs due to its high electrical conductivity and excellent catalytic properties for oxygen reduction reactions . The addition of nickel oxide (NiO) to LSCO has been shown to enhance its electrochemical performance, reducing the area-specific resistance and increasing power density . This makes LSCO-based cathodes highly efficient for energy conversion in SOFCs operating at intermediate temperatures.
Oxygen Monitors
The unique ability of LSCO to reversibly reduce itself at moderate partial pressures of oxygen allows it to be used in oxygen monitors . These devices can detect and measure oxygen levels in various environments, which is crucial for maintaining safety in industrial processes and ensuring the correct atmosphere in medical applications.
Gas-Separation Membranes
LSCO exhibits mixed ionic-electronic conduction, which is beneficial for high-temperature gas-separation membranes . These membranes can separate oxygen from other gases, such as nitrogen, making them useful for applications like oxygen enrichment and syngas production.
Magnetic Materials
The perovskite-type magnetic material properties of LSCO make it suitable for applications in magnetic materials . Doping LSCO with strontium transforms it from a nonmagnetic semiconductor to a ferromagnetic metal, which can be utilized in designing nanomagnets and studying magnetic transitions .
Catalysis
Due to its high catalytic activities for oxygen reduction, LSCO is explored for use in catalysis . It can serve as a catalyst in chemical reactions that involve oxygen, such as oxidation processes, which are fundamental in the chemical industry.
Thermal and Chemical Stability
LSCO’s high thermal and chemical stability, along with its low difference in thermal expansion coefficient, make it an ideal material for components that must withstand high temperatures and corrosive environments . This property is particularly valuable in the manufacturing of heat-resistant coatings and components in thermal barrier systems.
作用机制
未来方向
The reversible SOCs with LSCF2882 oxygen electrodes greatly outperform LSCF6428 cells in both fuel cell and electrolysis mode at 800 °C, with excellent reversible cycling stability . This suggests that LSCF2882 is a promising candidate as a bifunctional oxygen electrode for high-performance reversible SOCs at reduced temperatures .
属性
IUPAC Name |
distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWIUWYKHBAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2La2O7Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


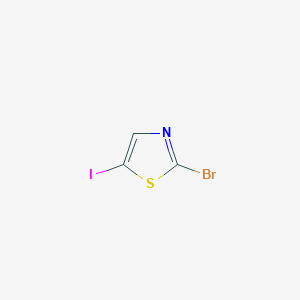

![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)

